REACTION_CXSMILES
|
[FH:1].C(N(C(C)C)CC)(C)C.O.[F:12][C:13]([F:23])([F:22])[CH:14]([O:19][CH2:20]Cl)[C:15]([F:18])([F:17])[F:16]>>[CH2:20]([F:1])[O:19][CH:14]([C:15]([F:18])([F:17])[F:16])[C:13]([F:23])([F:22])[F:12]
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Name
|
|
Quantity
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850 g
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Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)OCCl)(F)F
|
Name
|
|
Quantity
|
80.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)OCCl)(F)F
|
Name
|
|
Quantity
|
85.1 g
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
Teflon
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
249 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
271 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)OCCl)(F)F
|
Name
|
glass
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)OCCl)(F)F
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
chilled in a dry ice/acetone cold bath
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Type
|
CUSTOM
|
Details
|
The vessel was fitted with a dry ice condenser
|
Type
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ADDITION
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Details
|
thermocouple, and addition funnel
|
Type
|
ADDITION
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Details
|
the addition
|
Type
|
TEMPERATURE
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Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
after vigorous shaking, the resultant layers were separated
|
Type
|
WASH
|
Details
|
The lower organic layer was further washed with 700 mL of dilute hydrochloric acid (35 mL of 12 N HCl in 665 mL of water)
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Type
|
CUSTOM
|
Details
|
recovered chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |